Daidzein Bis-tert-butyldimethylsilyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

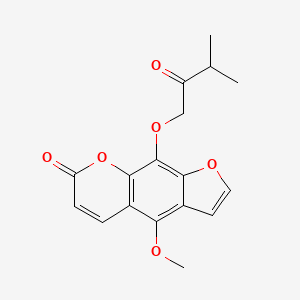

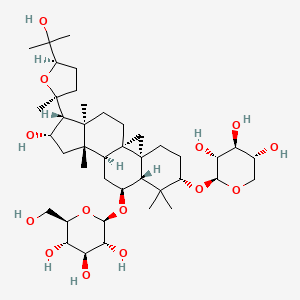

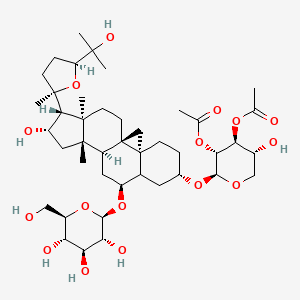

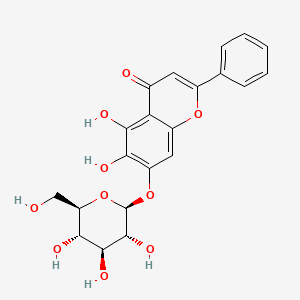

The molecular structure of Daidzein Bis-tert-butyldimethylsilyl Ether is represented by the formula C27H38O4Si2. Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Daidzein Bis-tert-butyldimethylsilyl Ether are not detailed in the search results, tert-butyldimethylsilyl ethers in general are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions . They can also be cleaved by a 50% aqueous methanolic solution of Oxone .Physical And Chemical Properties Analysis

Daidzein Bis-tert-butyldimethylsilyl Ether is soluble in chloroform, dichloromethane, and methanol . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Application in Analytical Chemistry

Daidzein Bis-tert-butyldimethylsilyl Ether is utilized in gas chromatographic-tandem mass spectrometric (GC-MS/MS) methods for the determination of endocrine disruptors and phenolic agents. It serves as a derivatization agent, enhancing the analysis of various xenobiotics and phytoestrogens in human urine, contributing significantly to monitoring human exposure to these substances (Schmidt, Müller, & Göen, 2013).

Role in Hydroxyl Group Protection

The chemical has been acknowledged for its role in protecting hydroxyl groups. It's particularly valued in organic chemistry for its stability under various conditions and its selective reactivity, making it a versatile agent in the synthesis of complex molecules. The ease of adding and removing this protective group makes it an indispensable tool in the synthesis of prostaglandins and other significant biological compounds (Corey & Venkateswarlu, 1972).

Analytical Method Development

It is also involved in the development of analytical methods for detecting gasoline oxygenates and their degradation products in water. The substance's derivatization capabilities enhance the efficiency of methods like gas chromatography with direct aqueous injection, contributing to environmental monitoring and analysis (Church et al., 1997).

Contribution to Organic Synthesis

In the field of organic synthesis, Daidzein Bis-tert-butyldimethylsilyl Ether is instrumental in the chemoselective deprotection of phenolic tert-butyldimethylsilyl ethers. This process is crucial for the synthesis of complex targeting molecules, showcasing its significant role in advancing synthetic chemistry (Jadhav et al., 2012).

Propiedades

IUPAC Name |

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZQFQHUYFLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675654 |

Source

|

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daidzein Bis-tert-butyldimethylsilyl Ether | |

CAS RN |

944912-19-0 |

Source

|

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.